4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method starts with the preparation of 3-methyl-4-nitrobenzohydrazide, which is then cyclized with cyanogen bromide to form the 1,2,4-oxadiazole ring. The resulting intermediate is further reacted with hydrazine hydrate to form the final product. The reaction conditions often involve the use of solvents like ethanol and require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The oxadiazole rings can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the nitro position.
Scientific Research Applications
4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable heterocyclic rings makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole rings may also play a role in stabilizing these interactions and enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer properties.
Indole Derivatives: Indole compounds also have a heterocyclic structure and are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
What sets 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine apart is its dual oxadiazole rings, which provide unique electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C11H8N6O4 |
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Molecular Weight |
288.22 g/mol |
IUPAC Name |
4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8N6O4/c1-5-4-6(2-3-7(5)17(18)19)11-13-10(16-20-11)8-9(12)15-21-14-8/h2-4H,1H3,(H2,12,15) |
InChI Key |
FXVIYOTVCQZFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=NON=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
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